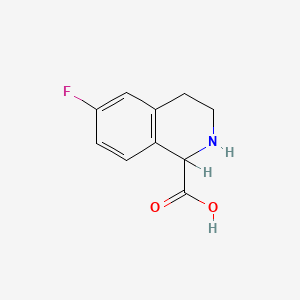
6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a chemical compound with the CAS Number: 1260641-86-8 . It has a molecular weight of 195.19 and its linear formula is C10H10FNO2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10FNO2/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14/h1-2,5,9,12H,3-4H2,(H,13,14) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Applications De Recherche Scientifique
1. C(1)-Functionalization of Tetrahydroisoquinolines
- Application : The C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines has been a subject of considerable research interest. These C(1)-substituted derivatives can act as precursors for various alkaloids displaying multifarious biological activities .
- Method : The method involves multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines. In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .
- Results : This method has been used to synthesize a wide range of biologically active compounds .
2. Inhibitors of the PD-1/PD-L1 Immune Checkpoint Pathway
- Application : 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been used as inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway .
- Method : The method involves the design and synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives containing a 5-cyano-3-pyridinyl or 3-cyanophenyl appendage .
- Results : Some of these inhibitors demonstrated improved activity against the PD-1/PD-L1 protein–protein interaction .
3. Anti-Inflammatory Agents
- Application : Some THIQ derivatives are known to function as anti-inflammatory agents .
- Method : The method involves the design and synthesis of THIQ derivatives with specific functional groups .
- Results : These derivatives have shown promising results in reducing inflammation .
4. Anti-Viral Compounds
- Application : Certain THIQ derivatives have been used as anti-viral compounds .
- Method : The method involves the synthesis of THIQ derivatives that can inhibit the replication of viruses .
- Results : These derivatives have shown potential in inhibiting the growth of various viruses .
5. Anti-Fungal Compounds
- Application : THIQ derivatives have been used as anti-fungal compounds .
- Method : The method involves the synthesis of THIQ derivatives that can inhibit the growth of fungi .
- Results : These derivatives have shown potential in inhibiting the growth of various fungi .
6. Anti-Cancer Compounds
- Application : Certain THIQ derivatives have been used as anti-cancer compounds .
- Method : The method involves the synthesis of THIQ derivatives that can inhibit the growth of cancer cells .
- Results : These derivatives have shown potential in inhibiting the growth of various types of cancer cells .
7. Anti-Bacterial Compounds
- Application : Certain THIQ derivatives have been used as anti-bacterial compounds .
- Method : The method involves the synthesis of THIQ derivatives that can inhibit the growth of bacteria .
- Results : These derivatives have shown potential in inhibiting the growth of various bacterial strains .
8. Anti-Parasitic Compounds
- Application : THIQ derivatives have been used as anti-parasitic compounds .
- Method : The method involves the synthesis of THIQ derivatives that can inhibit the growth of parasites .
- Results : These derivatives have shown potential in inhibiting the growth of various parasites .
9. Parkinson’s Disease Treatment
- Application : Certain THIQ derivatives have been used for the treatment of Parkinson’s disease .
- Method : The method involves the synthesis of THIQ derivatives that can alleviate the symptoms of Parkinson’s disease .
- Results : These derivatives have shown potential in alleviating the symptoms of Parkinson’s disease .
10. Cardiovascular Disease Treatment
- Application : Certain THIQ derivatives have been used for the treatment of cardiovascular diseases .
- Method : The method involves the synthesis of THIQ derivatives that can alleviate the symptoms of cardiovascular diseases .
- Results : These derivatives have shown potential in alleviating the symptoms of cardiovascular diseases .
11. Central Nervous System Disease Treatment
- Application : Certain THIQ derivatives have been used for the treatment of central nervous system diseases .
- Method : The method involves the synthesis of THIQ derivatives that can alleviate the symptoms of central nervous system diseases .
- Results : These derivatives have shown potential in alleviating the symptoms of central nervous system diseases .
12. Hormonal Disease Treatment
- Application : Certain THIQ derivatives have been used for the treatment of hormonal diseases .
- Method : The method involves the synthesis of THIQ derivatives that can alleviate the symptoms of hormonal diseases .
- Results : These derivatives have shown potential in alleviating the symptoms of hormonal diseases .
Safety And Hazards
Orientations Futures
THIQ based compounds, including 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, have garnered a lot of attention in the scientific community due to their diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity . The future of these compounds lies in further exploration of their biological potential, structural–activity relationship (SAR), and mechanism of action .
Propriétés
IUPAC Name |
6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14/h1-2,5,9,12H,3-4H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOUVNLVPPEGSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C=C(C=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696274 |
Source


|
| Record name | 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
CAS RN |
1260641-86-8 |
Source


|
| Record name | 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-6-[bis(tert-butoxycarbonyl)-amino]-4-chloropyrimidine](/img/structure/B566983.png)
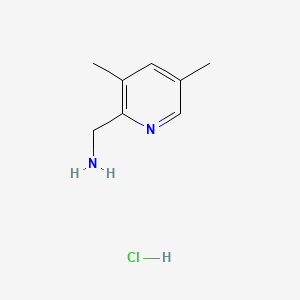
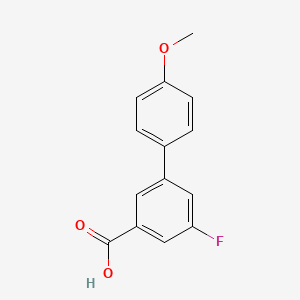
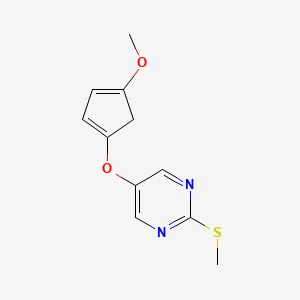
![furo[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B566993.png)
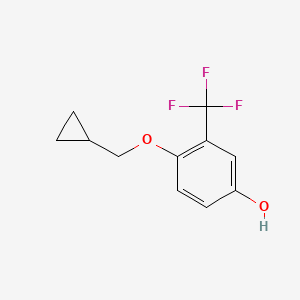
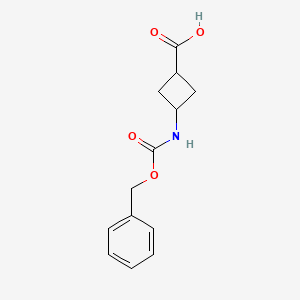
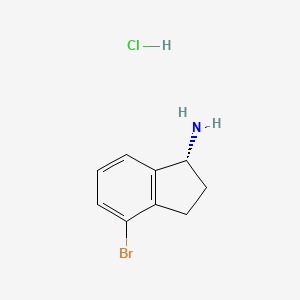
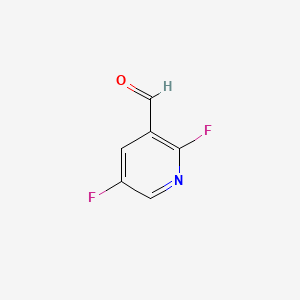
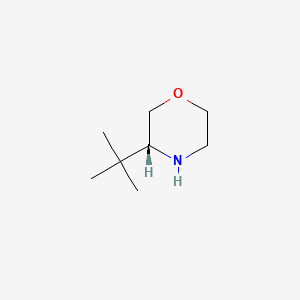
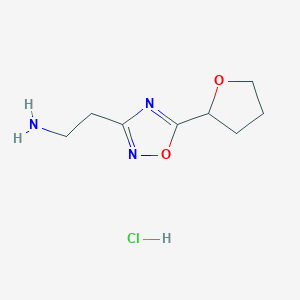
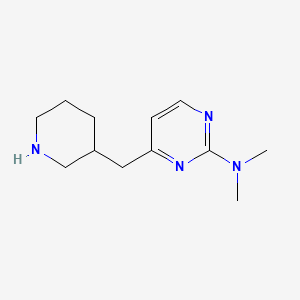
![[(2S,4R)-4-(dimethylamino)-2-pyrrolidinyl]methanol](/img/structure/B567001.png)
![2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B567006.png)